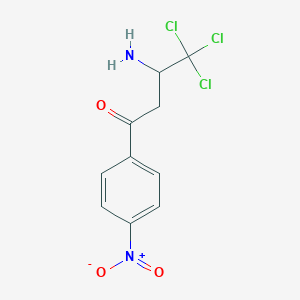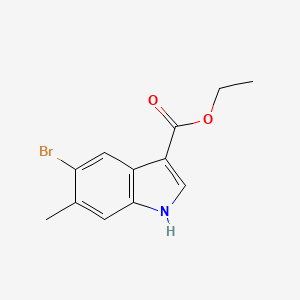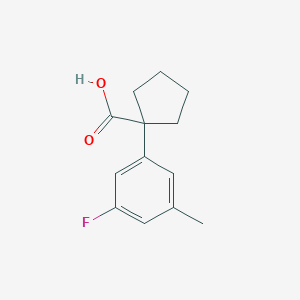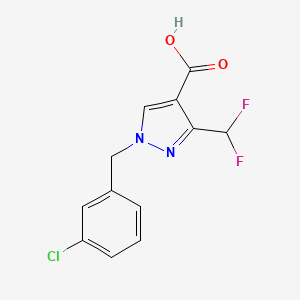
3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one is an organic compound characterized by the presence of amino, trichloro, and nitrophenyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one typically involves the reaction of 4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one with an appropriate amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
科学的研究の応用
3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4,4-Trichloro-3-(methylamino)-1-(4-nitrophenyl)-1-butanone: Similar in structure but with a methylamino group instead of an amino group.
D-(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Contains a similar nitrophenyl group but differs in the overall structure and functional groups.
Uniqueness
3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications that may not be shared by similar compounds. Its trichloro and nitrophenyl groups, in particular, contribute to its distinct chemical behavior and versatility in various reactions.
特性
分子式 |
C10H9Cl3N2O3 |
|---|---|
分子量 |
311.5 g/mol |
IUPAC名 |
3-amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one |
InChI |
InChI=1S/C10H9Cl3N2O3/c11-10(12,13)9(14)5-8(16)6-1-3-7(4-2-6)15(17)18/h1-4,9H,5,14H2 |
InChIキー |
CTBPJQRKQDPECC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)CC(C(Cl)(Cl)Cl)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)
![2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)


![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)




![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11714192.png)
![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)

![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)

